N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14526408
InChI: InChI=1S/C18H19ClN2O/c1-13-10-14-6-3-5-9-17(14)21(13)12-18(22)20-11-15-7-2-4-8-16(15)19/h2-9,13H,10-12H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol

N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

CAS No.:

Cat. No.: VC14526408

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide -

Specification

Molecular Formula C18H19ClN2O
Molecular Weight 314.8 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Standard InChI InChI=1S/C18H19ClN2O/c1-13-10-14-6-3-5-9-17(14)21(13)12-18(22)20-11-15-7-2-4-8-16(15)19/h2-9,13H,10-12H2,1H3,(H,20,22)
Standard InChI Key JRWKPTKVZSGESL-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

N-[(2-Chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide (molecular formula: C₁₈H₁₉ClN₂O; molecular weight: 314.8 g/mol) features a bifunctional design integrating two pharmacologically relevant subunits. The 2-chlorobenzyl group is linked via an acetamide bridge to a 2-methyl-2,3-dihydroindole ring system. The chlorophenyl moiety contributes hydrophobicity and electronic effects, while the dihydroindole unit introduces conformational rigidity and potential hydrogen-bonding capabilities.

The compound’s stereoelectronic profile is defined by its planar aromatic systems and the partially saturated indole ring, which adopts a puckered conformation. The canonical SMILES representation (CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3Cl) underscores the spatial arrangement of its substituents.

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValue
Molecular Weight314.8 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, indole N)
Rotatable Bonds5

The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, a critical attribute for bioactive molecules. Its solubility profile is solvent-dependent, with higher solubility observed in polar aprotic solvents like dimethyl sulfoxide (DMSO) compared to aqueous buffers.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide involves a multi-step sequence starting from 2-chlorobenzyl chloride and 2-methyl-2,3-dihydroindole precursors. A representative pathway includes:

  • Alkylation of 2-methyl-2,3-dihydroindole: Reaction with 2-chlorobenzyl chloride in dichloromethane (DCM) under basic conditions (e.g., K₂CO₃) yields the N-alkylated intermediate.

  • Acetylation: The intermediate undergoes acetylation using acetic anhydride or acetyl chloride in toluene, catalyzed by triethylamine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the final product in >75% yield.

Optimization Challenges

Key challenges include minimizing dihydroindole ring oxidation during alkylation and suppressing racemization at the acetamide chiral center. Solvent selection (e.g., toluene vs. DCM) and temperature control (0–25°C) critically influence reaction efficiency.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary in vitro assays demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The chlorophenyl group likely enhances membrane disruption, while the dihydroindole moiety may interfere with microbial enzyme systems.

Putative Mechanism of Action

Although the exact target remains unconfirmed, molecular docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 14α-demethylase. Competitive inhibition of these enzymes could disrupt folate biosynthesis (bacteria) or ergosterol production (fungi), aligning with observed static/cidal effects.

Comparative Analysis with Structural Analogues

CompoundMolecular WeightKey Structural DifferencesReported Activity
Target Compound314.8 g/mol2-methyl-2,3-dihydroindoleAntimicrobial, enzyme inhibition
N-(2-Chlorobenzyl)acetamide 183.6 g/molLacks dihydroindoleMild antibacterial
2-Chloro-N-[3-(2-chlorobenzyl)-... 301.2 g/molThiazole ring replaces indoleAntifungal

The dihydroindole subunit in the target compound confers enhanced bioactivity compared to simpler acetamides .

Research Trends and Future Directions

Current investigations focus on:

  • Structure-Activity Relationships (SAR): Modifying the dihydroindole methyl group or chlorophenyl position to optimize potency.

  • In Vivo Efficacy: Testing pharmacokinetics and toxicity in murine infection models.

  • Target Identification: Proteomic profiling to identify binding partners.

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